1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S2/c1-19-12-4-3-9(7-11(12)13)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJEDNXIAVVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Groups: Sulfonylation reactions are used to introduce the sulfonyl groups onto the pyrrolidine ring. This often involves the use of sulfonyl chlorides in the presence of a base.
Attachment of the Chloromethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the chloromethoxyphenyl group to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The chloromethoxyphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Impact : Methylsulfonyl substituents contribute to strong hydrogen-bond acceptor capacity, critical for binding ATP pockets in kinases .
- Scaffold Flexibility : Piperidine-based analogues (e.g., RS 39604) exhibit broader conformational adaptability but may suffer from reduced target specificity compared to rigid pyrrolidine derivatives .
Biological Activity
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 367.9 g/mol. The compound features a pyrrolidine ring substituted with both sulfonyl and methylsulfonyl groups, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its effects against cancer cells, antibacterial properties, and enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the chloro and methoxy groups enhances cytotoxicity against cancer cells, potentially by interfering with cellular signaling pathways or inducing apoptosis.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 12.5 | Apoptosis induction |
| Compound B | A-431 (Skin Carcinoma) | 8.0 | Cell cycle arrest |
| This compound | MCF-7 (Breast Cancer) | TBD | TBD |
Antibacterial Activity
The antibacterial properties of sulfonamide derivatives have been well-documented. Preliminary studies suggest that this compound exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves inhibition of bacterial folate synthesis, a common target for sulfonamide antibiotics.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | >64 µg/mL |
Enzyme Inhibition
Enzyme inhibition studies have indicated that the compound may act as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 15 | Competitive |
| Urease | 20 | Non-competitive |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving the administration of the compound in animal models demonstrated significant tumor reduction in xenograft models of breast cancer.
- Antibacterial Efficacy : Clinical isolates tested against the compound showed promising results, supporting its use as a novel antibacterial agent.
- Neuroprotective Effects : Preliminary findings suggest that the compound may provide neuroprotective effects through acetylcholinesterase inhibition, warranting further investigation in neurodegenerative disease models.
Q & A
Q. What are the optimal synthetic routes for 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the pyrrolidine core. First, introduce the 3-chloro-4-methoxyphenyl sulfonyl group via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Subsequent methylsulfonyl incorporation requires controlled oxidation of a thioether intermediate using H₂O₂ or mCPBA. Key optimizations include:
- Temperature control (0–5°C for sulfonylation to avoid side reactions).
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water mixtures).
- Monitoring reaction progress with TLC or HPLC to ensure intermediate purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving sulfonyl group conformations and verifying stereochemistry. High-resolution data (≤1.0 Å) is critical for accurate electron density mapping .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 7.0–7.5 ppm range). 2D experiments (HSQC, HMBC) confirm connectivity between the pyrrolidine and sulfonyl groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at sulfonyl groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) influence the compound’s biological activity, and what computational tools validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl sulfonyl derivatives) using in vitro assays (e.g., enzyme inhibition). For example, 3-chloro-4-methoxy substitution enhances hydrophobic interactions with target proteins vs. 4-fluoro analogs .
- Computational Modeling : Molecular docking (AutoDock Vina) and QSAR models (DRAGON descriptors) predict binding affinities. Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing chloro groups increasing sulfonyl reactivity) .
Q. How can researchers resolve contradictions between in vitro and in vivo activity data for sulfonylpyrrolidine derivatives?
- Methodological Answer :
- Pharmacokinetic Studies : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues. For example, methylsulfonyl groups may reduce metabolic degradation vs. sulfinyl analogs .
- Formulation Adjustments : Use prodrug strategies (e.g., esterification of polar groups) to improve bioavailability.
- In Silico ADMET Prediction : Tools like SwissADME assess permeability (LogP) and efflux ratios to explain discrepancies .
Q. What challenges arise in refining disordered regions of sulfonylpyrrolidine derivatives using crystallography, and how can high-throughput pipelines address them?
- Methodological Answer :
- Disorder Handling : SHELXD/E pipelines efficiently phase data with partial disorder (e.g., flexible pyrrolidine rings). Apply twin refinement (TWINLAW) for pseudo-merohedral twinning .
- Automation : Use programs like autoPROC for rapid data integration and SHELXE for iterative model building. Synchrotron radiation (e.g., Diamond Light Source) improves data quality for low-occupancy sulfonyl conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
